3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on mild steel corrosion .
Mode of Action
It’s structurally similar compound, ethyl 3-phenyl-2h-benzo[b][1,4]thiazine-2-carboxylate (e-pbtc), has been shown to act as an excellent and mixed-type inhibitor for mild steel corrosion in a sodium chloride medium . The E-PBTC molecules adsorb on the mild steel surface via Langmuir adsorption isotherm .
Result of Action
The structurally similar compound e-pbtc has been shown to create a defensive film on the mild steel surface, thereby inhibiting corrosion .
Action Environment
The performance of E-PBTC, a similar compound, has been found to be low temperature dependent and remains constant with immersion time . It also provides very good inhibition for mild steel corrosion in a very aggressive medium (3% NaCl) . These findings suggest that environmental factors can influence the action, efficacy, and stability of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid.
Preparation Methods
The synthesis of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzenethiol with phenylacetic acid derivatives under acidic conditions to form the benzothiazine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid can be compared with other similar compounds, such as:
2H-1,4-Benzothiazin-3(4H)-one: This compound has a similar benzothiazine core but lacks the phenyl and carboxylic acid substituents, leading to different chemical properties and applications.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: This compound contains a thiadiazine ring and exhibits different biological activities and chemical reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDWIFDEAHTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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